molecular formula C15H18N2O3 B1675930 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione CAS No. 100958-17-6

1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione

Cat. No.: B1675930
CAS No.: 100958-17-6
M. Wt: 274.31 g/mol
InChI Key: KFLYYCYTAIOWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione typically involves the reaction of maleimide with a pentyl chain that has a p-aminophenoxy group attached. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The purity of the compound is crucial, and it is often produced with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • N-(5-(p-Aminophenoxy)pentyl)maleimide
  • 1H-Pyrrole-2,5-dione, 1-[5-(4-aminophenoxy)pentyl]-

Comparison: 1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and specificity in biochemical assays .

Properties

CAS No.

100958-17-6

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-[5-(4-aminophenoxy)pentyl]pyrrole-2,5-dione

InChI

InChI=1S/C15H18N2O3/c16-12-4-6-13(7-5-12)20-11-3-1-2-10-17-14(18)8-9-15(17)19/h4-9H,1-3,10-11,16H2

InChI Key

KFLYYCYTAIOWNQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCN2C(=O)C=CC2=O

Appearance

Solid powder

100958-17-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maleimide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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